molecular formula C9H15Cl2N3O2 B13471235 methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride CAS No. 2866308-27-0

methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride

Cat. No.: B13471235
CAS No.: 2866308-27-0
M. Wt: 268.14 g/mol
InChI Key: XVJQURKSVWOMII-UHFFFAOYSA-N
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Description

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is a chemical compound that features a pyrazole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride typically involves the coupling of azetidine-3-ol hydrochloride with appropriate reagents. One common method includes the use of ethanesulfonyl chloride to form an intermediate, which is then subjected to further reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve batch or flow processes, utilizing various oxidizing reagents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like TCCA (trichloroisocyanuric acid).

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: Various nucleophiles can replace specific atoms or groups in the compound under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TCCA, reducing agents, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted pyrazole and azetidine derivatives .

Scientific Research Applications

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is unique due to its specific combination of a pyrazole ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2866308-27-0

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

methyl 2-(3-pyrazol-1-ylazetidin-3-yl)acetate;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c1-14-8(13)5-9(6-10-7-9)12-4-2-3-11-12;;/h2-4,10H,5-7H2,1H3;2*1H

InChI Key

XVJQURKSVWOMII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CNC1)N2C=CC=N2.Cl.Cl

Origin of Product

United States

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